![molecular formula C6H3BrClN3 B1288912 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine CAS No. 877173-84-7](/img/structure/B1288912.png)
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
The compound 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a halogenated pyrazolopyrimidine, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring. The presence of bromine and chlorine substituents on the pyrazolopyrimidine scaffold indicates potential reactivity and usefulness as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions. The stability of these compounds varies with substitution at the C-5 position, which could influence the synthesis strategy for the target compound .
Molecular Structure Analysis
Single-crystal X-ray analysis has been used to confirm the structure of similar bromo-chloro substituted pyrimidines. This technique would likely be applicable to determine the precise molecular structure of this compound, ensuring the correct identification of the compound and the positions of the halogen substituents .
Chemical Reactions Analysis
The halogen functionalities on the pyrimidine nucleus make these compounds versatile synthetic intermediates. They can undergo reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution. These reactions allow for the diversification of the pyrimidine scaffold, which could be applied to this compound for the introduction of various substituents at the 3- and 7-positions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the related compounds exhibit susceptibility to ring isomerization under ambient conditions, which could also be relevant for the target compound. The presence of a phenoxide leaving group in a similar compound suggests that the this compound might also be amenable to nucleophilic aromatic substitution (SNAr) strategies, facilitating the preparation of derivatives with various aryl and amino substituents .
Scientific Research Applications
Synthesis and Structural Modification
Facile Preparation of Pyrazolo[1,5-a]pyrimidines : The 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate enables the direct functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement over previous methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).
Synthesis of Antiherpetic Compounds : The synthetic methodology involving 7-chloropyrazolo[1,5-a]pyridine as a key building block allows for rapid analog synthesis around the pyrazolo[1,5-a]pyridine core, aiding in the development of antiherpetic compounds (Johns et al., 2003).
Diverse Substituted Pyrazolo[1,5-a]pyrimidines : Using 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, a library of diversely substituted compounds was prepared, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold (Jismy et al., 2020).
Crystal Structure and Packing Analysis
Influence on Crystal Packing : Study of the crystalline structure of various substituted 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines revealed insights into the influence of bulky and halogen substituents on crystal packing, offering a deeper understanding of the material properties (Frizzo et al., 2011).
Molecular Structure Analysis : X-ray diffractometry was used to determine the structure of specific pyrazolo[1,5-a]pyrimidine derivatives, providing valuable data for comparing crystallographic and theoretical data (Frizzo et al., 2009).
Biological Activity
Antianxiety Agents : Certain 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines exhibited anxiolytic effects comparable to benzodiazepines without potentiating CNS depressant effects of ethanol or barbiturates, indicating potential as antianxiety agents (Kirkpatrick et al., 1977).
Antitumor and Antiviral Activities : The synthesis of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides showed significant antiviral and antitumor activity, emphasizing the therapeutic potential of such compounds (Petrie et al., 1985).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines often target protein kinases by addressing the atp-binding pocket .
Mode of Action
Similar compounds often interact with their targets by binding to the atp-binding pocket of protein kinases .
Biochemical Pathways
Protein kinases, which are potential targets of this compound, play a role in a wide range of cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential interaction with protein kinases, it may influence a variety of cellular processes .
properties
IUPAC Name |
3-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPGVLNBNKSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619652 | |
Record name | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877173-84-7 | |
Record name | 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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